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Cat. No.: B043606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of

Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research. Its use

as a tracer allows for the precise tracking of glycine's metabolic fate in various biological

systems, offering insights into cellular proliferation, nucleotide biosynthesis, and redox

homeostasis. This document outlines methods for sample extraction from common biological

matrices, preparation for mass spectrometry analysis, and an overview of the key metabolic

pathways traced using this molecule.

I. Introduction to Glycine-1-13C,15N Metabolic
Tracing
Glycine is a non-essential amino acid that plays a central role in numerous metabolic

pathways.[1][2][3][4] The use of stable isotope-labeled glycine, such as Glycine-1-13C,15N,

enables researchers to trace the flow of its carbon and nitrogen atoms through these pathways.

This technique, known as metabolic flux analysis, is instrumental in understanding the

alterations in cellular metabolism associated with various diseases, including cancer and

metabolic disorders.[1]

Glycine-1-13C,15N is particularly valuable for studying the serine-glycine one-carbon (SGOC)

metabolism pathway. This network is critical for the synthesis of nucleotides (purines), lipids,

and proteins, and for the maintenance of cellular redox balance through glutathione synthesis.
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By monitoring the incorporation of the 13C and 15N labels into downstream metabolites,

researchers can quantify the activity of these pathways under different physiological or

pathological conditions.

II. Sample Preparation Techniques
The accurate analysis of Glycine-1-13C,15N and its metabolites relies on robust and

reproducible sample preparation. The primary goals of sample preparation are to efficiently

extract the analytes of interest from the biological matrix, remove interfering substances like

proteins and salts, and prepare the sample in a format compatible with the analytical

instrument (LC-MS or GC-MS).

A. Sample Types and Initial Handling
A variety of biological samples can be analyzed for Glycine-1-13C,15N tracing studies. Proper

handling and storage are critical to preserve the integrity of the metabolites.

Cell Cultures: After incubation with Glycine-1-13C,15N, cells should be rapidly quenched to

halt metabolic activity. This is typically achieved by washing with ice-cold phosphate-buffered

saline (PBS) or saline and then quenching with a cold solvent like methanol or a

methanol/water mixture.

Plasma/Serum: Blood samples should be collected in appropriate anticoagulant tubes (e.g.,

EDTA for plasma) and centrifuged promptly to separate plasma or serum. Samples should

be stored at -80°C until analysis.

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and

stored at -80°C. Homogenization is performed in a cold extraction solvent.

B. Protein Precipitation
For the analysis of small molecule metabolites like amino acids, the removal of high-abundance

proteins is a crucial first step. This is typically achieved by protein precipitation using organic

solvents or acids.

Protocol 1: Protein Precipitation from Plasma/Serum

Thaw plasma or serum samples on ice.
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To 100 µL of sample, add 400 µL of ice-cold methanol (or a 1:1 mixture of

methanol:acetonitrile).

Vortex the mixture vigorously for 30 seconds.

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully collect the supernatant containing the metabolites.

The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable

solvent for LC-MS or GC-MS analysis.

Protocol 2: Metabolite Extraction from Adherent Cell Cultures

Aspirate the culture medium from the well.

Wash the cells twice with 1 mL of ice-cold PBS.

Add 1 mL of ice-cold 80% methanol to the well.

Scrape the cells from the well plate in the methanol.

Transfer the cell suspension to a microcentrifuge tube.

Vortex vigorously for 30 seconds.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Collect the supernatant for analysis.

Quantitative Data on Protein Precipitation Methods
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Solvent/Method Sample Type Key Findings Reference

Methanol Serum

Found to be the most

effective and

reproducible method,

resulting in over 2000

detected metabolite

features and less than

2% residual protein.

Acetonitrile Plasma

Showed the highest

protein removal

efficiency (93.2%)

compared to ethanol

(88.6%) and methanol

(88.7%).

Methanol-Ethanol

(1:1)
Plasma

Identified as an

optimal solvent for

global metabolic

profiling.

Sulfosalicylic Acid

(30%)
Plasma

Effective for protein

precipitation in a direct

LC-MS/MS analysis of

underivatized amino

acids.

C. Solid-Phase Extraction (SPE)
Solid-phase extraction can be used as an alternative or in addition to protein precipitation for

sample clean-up and concentration of amino acids. Cation exchange (SCX) cartridges are

commonly used to retain basic amino acids like glycine.

Protocol 3: Solid-Phase Extraction of Amino Acids

Conditioning: Condition an SCX SPE cartridge by passing 1 mL of methanol followed by 1

mL of deionized water.
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Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M HCl.

Loading: Load the supernatant from the protein precipitation step (acidified to pH < 3) onto

the cartridge.

Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic

interferences.

Elution: Elute the retained amino acids with 1 mL of 5% ammonium hydroxide in methanol.

Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable

solvent for analysis.

Quantitative Data on SPE Methods

SPE Cartridge
Type

Sample Type Recovery Key Findings Reference

Silica-based

Cationic

Exchange (SCX)

Urine

53-100%

(extraction

efficiency)

Minimized matrix

effects and

eliminated

retention time

shifts.

Oasis MCX Human Tears 80-98%

Provided high

recovery for 15

amino acids.

III. Analytical Methodologies
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of amino acids due to its high sensitivity and

selectivity. Underivatized amino acids can be analyzed directly, which simplifies sample

preparation.

Protocol 4: Direct LC-MS/MS Analysis of Glycine-1-13C,15N in Plasma
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Sample Preparation: Perform protein precipitation as described in Protocol 1.

Chromatography:

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended

for retaining polar amino acids like glycine.

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: A typical gradient would start with a high percentage of Mobile Phase B (e.g.,

95%) and gradually decrease to elute the amino acids.

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

MRM Transitions:

Glycine (unlabeled): Precursor ion (Q1) m/z 76.1 -> Product ion (Q3) m/z 30.1

Glycine-1-13C,15N: Precursor ion (Q1) m/z 78.1 -> Product ion (Q3) m/z 31.1

B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.

Silylation is a common derivatization method.

Protocol 5: GC-MS Analysis of Derivatized Glycine-1-13C,15N in Cell Extracts

Sample Preparation: Perform metabolite extraction as described in Protocol 2 and dry the

supernatant.
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Derivatization:

Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1%

trimethylchlorosilane (TMCS) to the dried extract.

Add 50 µL of pyridine.

Incubate at 60°C for 30 minutes.

Chromatography:

Column: A non-polar column such as a DB-5ms.

Injector Temperature: 250°C.

Oven Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

Carrier Gas: Helium.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI).

Analysis Mode: Selected Ion Monitoring (SIM).

Monitored Ions: The specific m/z values will depend on the fragmentation pattern of the

derivatized glycine. For the di-TMS derivative of glycine, the fragment ion at m/z 174 is

often monitored for the unlabeled compound. The corresponding ion for Glycine-1-
13C,15N would be at m/z 176.

IV. Metabolic Pathways and Experimental Workflows
A. Serine-Glycine One-Carbon (SGOC) Metabolism
Glycine-1-13C,15N is a key tracer for elucidating the flux through the SGOC pathway. This

pathway is crucial for providing one-carbon units for the synthesis of purines and thymidylate,

which are essential for DNA and RNA synthesis. The nitrogen from glycine is also a direct

precursor for purine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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